![molecular formula C6H5ClINO B1462456 (2-Chloro-4-iodopyridin-3-yl)methanol CAS No. 884494-44-4](/img/structure/B1462456.png)
(2-Chloro-4-iodopyridin-3-yl)methanol
Overview
Description
“(2-Chloro-4-iodopyridin-3-yl)methanol” is a chemical compound with the empirical formula C6H5ClINO . It has a molecular weight of 269.47 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound isOCc1c(Cl)nccc1I
. This indicates that the compound has a pyridine ring with chlorine and iodine substituents at the 2nd and 4th positions, respectively, and a methanol group attached to the 3rd position.
Scientific Research Applications
Synthesis and Structural Characterization
Compounds related to "(2-Chloro-4-iodopyridin-3-yl)methanol" are often explored for their synthesis methods and structural characteristics. For instance, the synthesis and crystal structure analysis of related compounds provide insights into their potential as building blocks for more complex chemical entities. These studies highlight the importance of intermolecular interactions, such as hydrogen bonding, in stabilizing the structures and influencing their physical properties (L. Tessler & I. Goldberg, 2004; Wang et al., 2008).
Catalysis and Chemical Reactions
The utility of such compounds in catalysis and as intermediates in chemical reactions is another area of interest. Research has demonstrated that compounds with similar functionalities can act as catalysts or intermediates in the synthesis of industrially important chemicals, such as methanol, through hydrogenation of carbon oxides. The unique chemical and physical properties of these compounds, including the ability to switch between oxidation states, make them valuable in catalytic processes (A. Richard & M. Fan, 2018).
Material Science and Sensing Applications
In material science, compounds with chloro, iodo, and pyridinyl groups have been investigated for their potential in creating novel materials with specific functions, such as sensing. For example, studies on methanol sensors utilize similar compounds to achieve high selectivity and sensitivity towards methanol vapors, demonstrating their usefulness in environmental monitoring and industrial process control (Pingwu Du, 2010).
Safety And Hazards
properties
IUPAC Name |
(2-chloro-4-iodopyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClINO/c7-6-4(3-10)5(8)1-2-9-6/h1-2,10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQRQPAKTCMYIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654064 | |
Record name | (2-Chloro-4-iodopyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-iodopyridin-3-yl)methanol | |
CAS RN |
884494-44-4 | |
Record name | (2-Chloro-4-iodopyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 884494-44-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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